10-(Pyridin-4-yl)-10H-phenoxazine
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Overview
Description
10-(Pyridin-4-yl)-10H-phenoxazine is a heterocyclic compound that features a phenoxazine core with a pyridine ring attached at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Pyridin-4-yl)-10H-phenoxazine typically involves the coupling of a phenoxazine derivative with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of phenoxazine with a halogenated pyridine under palladium catalysis and basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
10-(Pyridin-4-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenoxazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenoxazine or pyridine rings .
Scientific Research Applications
10-(Pyridin-4-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 10-(Pyridin-4-yl)-10H-phenoxazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 10-(Pyridin-3-yl)-10H-phenoxazine
- 10-(Pyridin-2-yl)-10H-phenoxazine
- 10-(Pyridin-4-yl)-10H-phenothiazine
Uniqueness
10-(Pyridin-4-yl)-10H-phenoxazine is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can result in different photophysical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C17H12N2O |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
10-pyridin-4-ylphenoxazine |
InChI |
InChI=1S/C17H12N2O/c1-3-7-16-14(5-1)19(13-9-11-18-12-10-13)15-6-2-4-8-17(15)20-16/h1-12H |
InChI Key |
GKOKBLCSTTUAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=NC=C4 |
Origin of Product |
United States |
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